N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O2S and its molecular weight is 333.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Fadda et al. (2013) focused on the synthesis of new tetrahydropyrimidine-2-thione and thiazolo[3,2-a]pyrimidine derivatives. These compounds were synthesized using key intermediates and evaluated based on elemental and spectral data Fadda, A., Bondock, S., Khalil, A., & Tawfik, E. (2013). Journal of Heterocyclic Chemistry.
Haiza et al. (2000) presented a synthesis route for thiazolo[3,2-a]pyrimidines, showcasing the cyclization of certain intermediates to form compounds with potential for further substitution and the creation of novel derivatives Haiza, M., Assiery, S., Mostafa, M., & El-Reedy, A. (2000). Journal of King Abdulaziz University-science.
Antimicrobial and Anti-inflammatory Activities
Kolisnyk et al. (2015) studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, finding several compounds to be more active against certain strains than reference drugs Kolisnyk, S., Vlasov, S., Kovalenko, S., Osolodchenko, T., & Chernykh, V. (2015).
Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested them for anti-inflammatory activities, finding moderate activity at specific dosages compared to indomethacin Tozkoparan, B., Ertan, M., Kelicen, P., & Demirdamar, R. (1999). Farmaco.
Mechanism of Action
Target of Action
It is known that thiazolopyrimidine derivatives, to which this compound belongs, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . These compounds are promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
Thiazolopyrimidine derivatives are known to interact with biological targets due to their structural similarity to purine . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .
Biochemical Pathways
Thiazolopyrimidine derivatives are known to disrupt the genetic path link of cancer cells , indicating that they may affect pathways related to cell division and growth.
Result of Action
Thiazolopyrimidine derivatives have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities , suggesting that they may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.
Action Environment
It is known that the position of substituents in the initial aldehyde was the crucial factor determining the reaction direction , suggesting that the chemical environment during synthesis can significantly influence the properties of the final compound.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFNLCSVDONPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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